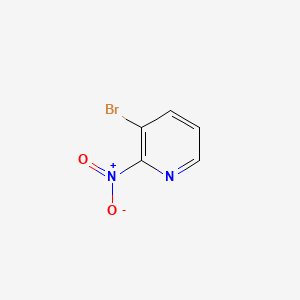

3-Bromo-2-nitropyridine

Description

Significance of Nitropyridines in Organic and Medicinal Chemistry

Nitropyridines represent a critical class of N-heterocycles that are actively studied in contemporary organic and medicinal chemistry. mdpi.com The presence of the nitro group significantly influences the electronic properties of the pyridine (B92270) ring, facilitating a variety of chemical transformations. mdpi.com This has established nitropyridines as valuable precursors and intermediates for a wide array of bioactive compounds. mdpi.com Over the past several decades, they have been shown to possess diverse biological activities themselves and are instrumental in the synthesis of complex therapeutic agents. mdpi.com

The pyridine ring is one of the most vital heterocyclic scaffolds in the field of drug design, often referred to as a "privileged structural motif." mdpi.com Its presence in a molecule can significantly influence pharmacological properties, such as improving biochemical potency, enhancing metabolic stability, and addressing protein-binding issues. mdpi.com A substantial number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) incorporate a pyridine moiety. mdpi.com As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine ring, with notable examples including isoniazid, omeprazole, and tacrine. mdpi.com

From a synthetic standpoint, nitropyridines are regarded as convenient and accessible precursors for a broad spectrum of mono- and polynuclear heterocyclic systems. mdpi.com The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic substitution reactions. mdpi.com This characteristic allows for the strategic introduction of various functional groups. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a chemical handle for further derivatization and the construction of fused heterocyclic systems, such as azaindoles and diazaphenothiazines. mdpi.com

Beyond their role as synthetic intermediates, nitropyridines and their derivatives have demonstrated a range of promising biological activities. mdpi.com Research has identified nitropyridine-containing compounds with potential antitumor, antiviral, antifungal, and anti-neurodegenerative properties. mdpi.com Specific mechanisms of action have been explored, such as the inhibition of cytosolic thioredoxin reductase 1, which provides a basis for anticancer therapy. mdpi.com Additionally, various nitropyridine derivatives have been investigated for antimicrobial activity against a range of pathogens and as inhibitors of specific enzymes involved in metabolic pathways. chemimpex.commdpi.com

Historical Context of 3-Bromo-2-nitropyridine Research

The study of this compound is situated within the broader historical evolution of pyridine chemistry. While the parent compound, pyridine, was first isolated in the mid-19th century, the synthesis and characterization of complex, multiply substituted derivatives like this compound represent more modern achievements in synthetic organic chemistry. The development of such compounds is reliant on a sophisticated understanding of regioselective substitution patterns and advances in selective halogenation and nitration methodologies developed throughout the 20th century. The formal registration of this compound under CAS number 54231-33-3 suggests its definitive characterization occurred around the mid-1970s. Synthetic routes to related isomers, such as the preparation of 2-bromo-3-nitropyridine (B22996) from 2-amino-3-nitropyridine (B1266227) via diazotization, were being reported in the early 2000s, highlighting the ongoing refinement of synthetic methods for this class of compounds. These methods provided improvements over older, more laborious procedures for creating nitropyridine building blocks. orgsyn.org

Scope and Objectives of Current Research on this compound

Current research on this compound is primarily focused on leveraging its versatility as a chemical building block for a range of applications. The objectives of these research endeavors are diverse and span multiple scientific disciplines.

Key areas of investigation include:

Synthesis of Pharmaceuticals: A major focus is its use as a key intermediate in the synthesis of novel pharmaceutical agents. Researchers are particularly interested in its role in developing new antimicrobial and anti-inflammatory drugs. chemimpex.com

Development of Agrochemicals: The compound serves as a precursor in the formulation of agrochemicals, with the goal of creating more effective and selective pesticides and herbicides to improve crop yields. chemimpex.com

Materials Science: this compound is being explored for the creation of advanced materials, including specialized polymers and coatings. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex molecular architectures with enhanced properties. chemimpex.com

Advancement of Organic Synthesis: It acts as a key reagent in fundamental organic synthesis research. The objective is to utilize its reactivity to create complex molecular structures efficiently, leading to the discovery of new chemical transformations and synthetic pathways. chemimpex.com

Development of Bio-imaging Tools: There is growing interest in its potential application in the development of fluorescent probes for biological imaging, which would allow for better visualization and understanding of cellular processes. chemimpex.com

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54231-33-3 | chemimpex.combldpharm.comfishersci.setcichemicals.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₅H₃BrN₂O₂ | chemimpex.combldpharm.comfishersci.se |

| Molecular Weight | 202.99 g/mol | bldpharm.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to Yellow to Brown crystalline solid/powder | chemimpex.comtcichemicals.comthermofisher.com |

| Melting Point | 102-106 °C | fishersci.setcichemicals.comsigmaaldrich.com |

| IUPAC Name | This compound | fishersci.sesigmaaldrich.com |

| Synonym | 2-Nitro-3-bromopyridine | chemimpex.comfishersci.se |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNISJZUJCKTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344034 | |

| Record name | 3-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-33-3 | |

| Record name | 3-Bromo-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Nitropyridine and Its Derivatives

Direct Bromination and Nitration Strategies

Direct introduction of bromo and nitro groups onto the pyridine (B92270) nucleus is a common approach, though it often requires harsh conditions due to the electron-deficient nature of the pyridine ring. scribd.comvulcanchem.com

Nitre-Sulfur Mixed Acid Process

The nitre-sulfur mixed acid process is a traditional method for producing nitrobromopyridines. This process involves the bromination and subsequent nitration of pyridine. google.com For instance, pyridine can be converted to 2-nitro-5-bromopyridine through this two-step reaction sequence. google.com The initial bromination is typically carried out using bromine as the brominating agent. google.com The subsequent nitration is achieved with a mixture of nitric acid and sulfuric acid. rushim.ru

Peracetic Acid Oxidation Process

An alternative to traditional nitration methods is the use of peracetic acid. This method is often employed for the oxidation of aminopyridines to their corresponding nitropyridines. evitachem.com For example, 2-amino-5-bromopyridine (B118841) can be oxidized to 5-bromo-2-nitropyridine (B47719) using peracetic acid in glacial acetic acid. This process involves the in situ generation of nitronium ions under milder acidic conditions compared to the harsh nitrating mixtures like HNO₃/H₂SO₄.

The general procedure involves dissolving the starting aminobromopyridine in glacial acetic acid, followed by the controlled addition of peracetic acid. google.com Temperature control is crucial to prevent the decomposition of nitro intermediates. After the reaction, the acetic acid is often recovered by distillation, and the product is precipitated by adjusting the pH. google.com

Table 1: Influence of Reaction Parameters on the Yield of 5-Bromo-2-nitropyridine via Peracetic Acid Oxidation

| Parameter | Example 1 | Example 3 | Example 5 |

|---|---|---|---|

| Temperature (°C) | 30–40 | 30–40 | 10–45 |

| Peracetic Acid (eq) | 2.5 | 2.5 | 0.9 |

| Reaction Time (h) | 30 | 20 | 18 |

| Yield (%) | 85.4 | 86.1 | 70.4 |

| Purity (HPLC) | 99.8% | 99.7% | 99.5% |

This table is based on data from a study on the optimization of 5-bromo-2-nitropyridine synthesis.

Diazotization and Bromination of Aminonitropyridines

The Sandmeyer reaction provides a pathway to introduce a bromine atom onto a pyridine ring by diazotization of an amino group, followed by treatment with a copper(I) bromide salt. For instance, 2-amino-3-nitropyridine (B1266227) can be converted to 2-bromo-3-nitropyridine (B22996). This process involves the diazotization of the starting material, followed by the addition of CuBr in hydrobromic acid.

Nitration with Dinitrogen Pentoxide (N₂O₅) and Nucleophiles

Dinitrogen pentoxide (N₂O₅) serves as a potent nitrating agent for pyridine and its derivatives. ntnu.nowikipedia.org The reaction of pyridine with N₂O₅ in an organic solvent leads to the formation of an N-nitropyridinium nitrate (B79036) intermediate. ntnu.norsc.org This intermediate is then reacted with a nucleophile, such as aqueous sodium bisulfite, to yield the corresponding 3-nitropyridine (B142982). ntnu.no This method has been shown to produce 3-nitropyridine in good yields. researchgate.net

The procedure typically involves reacting the pyridine compound with N₂O₅ in a solvent like dichloromethane (B109758) or nitromethane. ntnu.no The resulting mixture is then added to a solution of sodium bisulfite in a methanol/water mixture. ntnu.no

The nitration of pyridines with dinitrogen pentoxide does not follow a typical electrophilic aromatic substitution mechanism. ntnu.noresearchgate.net Instead, it involves a complex pathway characterized by the migration of the nitro group. ntnu.noclockss.org

Initial studies revealed that the reaction of the N-nitropyridinium ion with aqueous bisulfite forms transient dihydropyridine (B1217469) sulfonic acid intermediates. rsc.org Further investigations have led to the proposal that the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring via a rsc.org sigmatropic shift. ntnu.noresearchgate.net This mechanism is supported by the regioselective migration of the NO₂ group observed in the nitration of substituted pyridines. researchgate.net In some cases, unexpected nitro-group migration has been observed in reactions of bromonitropyridines with amines, particularly in polar aprotic solvents. clockss.orgresearchgate.net

Functionalization of Pyridine Rings to Obtain 3-Bromo-2-nitropyridine Scaffolds

The synthesis of this compound and its derivatives can also be achieved by functionalizing an already substituted pyridine ring. This approach allows for more controlled and regioselective introduction of the desired bromo and nitro groups. For example, the direct bromination of 2-hydroxy-5-nitropyridine (B147068) can be used to synthesize 3-bromo-2-hydroxy-5-nitropyridine. smolecule.com Similarly, 2-acetyl-5-nitropyridine can be brominated using bromine in the presence of a Lewis acid catalyst to yield 2-acetyl-3-bromo-5-nitropyridine. vulcanchem.com The electron-withdrawing nitro group directs the incoming bromo substituent to the 3-position. vulcanchem.com

Ring Transformation Reactions

Ring transformation is a sophisticated synthetic strategy that involves the conversion of one heterocyclic system into another, often providing access to compounds that are difficult to obtain through direct functionalization. nih.gov A notable application of this is the three-component ring transformation (TCRT) for producing substituted nitropyridines. nih.govkochi-tech.ac.jp

This methodology utilizes 1-methyl-3,5-dinitro-2-pyridone as a versatile substrate. nih.gov Due to its electron-deficient nature, facilitated by two nitro groups and a carbonyl group, this pyridone readily undergoes nucleophilic attack. nih.govchim.it The TCRT involves reacting the dinitropyridone with a ketone and a nitrogen source, such as ammonium (B1175870) acetate (B1210297), to "scrap and build" a new pyridine framework. nih.govacs.org In these reactions, the dinitropyridone effectively serves as a stable and safe synthetic equivalent of the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp

The process is highly adaptable; by varying the ketone used in the reaction, different substituents can be introduced into the final nitropyridine product. chim.itacs.org For example, the reaction of dinitropyridone with various aromatic ketones in the presence of ammonium acetate yields 2-aryl-5-nitropyridines. kochi-tech.ac.jp This method provides a metal-free alternative to traditional cross-coupling reactions like the Suzuki reaction for arylating pyridine rings. chim.it

Table 1: Examples of Three-Component Ring Transformation (TCRT) for Nitropyridine Synthesis nih.govkochi-tech.ac.jp

| Substrate | Ketone Reagent | Nitrogen Source | Product | Key Feature |

|---|---|---|---|---|

| 1-methyl-3,5-dinitro-2-pyridone | Cyclohexanone | Ammonia | [b]-fused 5-nitropyridine | Efficient under mild conditions. nih.gov |

| 1-methyl-3,5-dinitro-2-pyridone | Aromatic Ketones (e.g., Acetophenone) | Ammonium Acetate | 2-Aryl-5-nitropyridines | Provides access to biaryl frameworks. kochi-tech.ac.jp |

| 1-methyl-3,5-dinitro-2-pyridone | Aldehydes | Ammonium Acetate | 3-Alkyl/Aryl-5-nitropyridines | Allows modification at the 3-position. acs.org |

This table illustrates the versatility of the TCRT method in generating a variety of substituted nitropyridines by changing the carbonyl component.

Halogenation of Nitropyridines

Direct halogenation of nitropyridines can be challenging. An effective and widely used alternative for introducing a bromine atom onto a nitropyridine ring is the Sandmeyer reaction. wikipedia.org This process involves the transformation of an aromatic amino group into a diazonium salt, which is then displaced by a halide. wikipedia.orggoogle.com

For the synthesis of this compound, the precursor 3-amino-2-nitropyridine (B78374) would be the starting material. The synthesis proceeds in two main steps:

Diazotization: The amino group of 3-amino-2-nitropyridine is treated with a nitrite (B80452) salt, such as sodium nitrite, in a strong acid like hydrobromic acid at low temperatures (typically 0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺).

Halogen Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. wikipedia.org The copper(I) salt catalyzes the substitution of the diazonium group with a bromide ion, releasing nitrogen gas and forming the final this compound product. wikipedia.org

This Sandmeyer approach is a reliable method for producing aryl halides from aryl amines and is complementary to other synthetic strategies like electrophilic aromatic substitution. wikipedia.org A patent describes a procedure for synthesizing 2-bromo-3-nitropyridine from 2-amino-3-nitropyridine using this method, highlighting its industrial applicability. google.com

Synthesis of Key Precursors to this compound

Preparation of Aminopyridines

Aminopyridines are crucial precursors for the synthesis of a wide array of more complex heterocyclic compounds, including this compound. scielo.brresearchgate.net A straightforward and practical method for synthesizing aminopyridines involves the reaction of chloropyridines with simple, commercially available amides. scielo.br

This approach offers significant advantages as it is free from transition-metal catalysts, microwave irradiation, and the need for an external base. scielo.brresearchgate.net The reaction is typically carried out by refluxing the chloropyridine substrate with an amide, which serves as the amine source. scielo.br For instance, reacting various 2-chloropyridine (B119429) derivatives with dimethylformamide (DMF) or formamide (B127407) can produce 2-(N,N-dimethylamino)pyridines or 2-aminopyridines, respectively. scielo.brtandfonline.com

Another important precursor, 2-amino-5-bromopyridine, can be synthesized by the bromination of 2-aminopyridine. patsnap.com This is followed by nitration to produce 2-amino-5-bromo-3-nitropyridine, which can then be further modified. patsnap.com

Table 2: Selected Methods for Aminopyridine Synthesis scielo.brtandfonline.com

| Starting Material | Reagent(s) | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine (B167233) | N-Methylformamide | Reflux | 2-(N-methylformamido)-3-nitropyridine | Good |

| 2-Chloronicotinonitrile | Dimethylformamide (DMF) | Microwave Irradiation | 2-(N,N-dimethylamino)nicotinonitrile | Good tandfonline.com |

| 2-Chloropyridine | Formamide | Reflux | 2-Aminopyridine | Moderate |

This table showcases catalyst-free methods for producing various aminopyridine derivatives from chloropyridine precursors.

Synthesis of Nitropyridine N-Oxides

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring, facilitating electrophilic substitution, particularly at the 4-position, which is otherwise disfavored in the simple pyridine ring. nih.gov

The general synthesis of a nitropyridine N-oxide involves a two-step process:

N-Oxidation: The parent pyridine is first oxidized to its corresponding N-oxide.

Nitration: The pyridine N-oxide is then nitrated. This is commonly achieved using a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). oc-praktikum.de The reaction mixture is typically heated to drive the substitution. oc-praktikum.de For example, pyridine-N-oxide is nitrated by heating it with fuming nitric acid and concentrated sulfuric acid at 125-130°C to yield 4-nitropyridine-N-oxide. oc-praktikum.de

An alternative nitrating agent is potassium nitrate in concentrated sulfuric acid. This method was used for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide from 2,3-dimethylpyridine-N-oxide, with the reaction occurring at temperatures between 80°C and 120°C. google.com This approach can reduce reaction times and avoid the generation of noxious fumes associated with using nitric acid. google.com Once the desired substitution pattern is achieved, the N-oxide group can be removed via deoxygenation if necessary.

Table 3: Reaction Conditions for Nitropyridine N-Oxide Synthesis oc-praktikum.degoogle.com

| Starting Material | Nitrating Agent | Temperature | Product |

|---|---|---|---|

| Pyridine-N-oxide | Fuming HNO₃ / Conc. H₂SO₄ | 125-130 °C | 4-Nitropyridine-N-oxide oc-praktikum.de |

| 2,3-dimethylpyridine-N-oxide | KNO₃ / Conc. H₂SO₄ | 80-120 °C | 2,3-Dimethyl-4-nitropyridine-N-oxide google.com |

This table summarizes typical conditions for the nitration of pyridine N-oxides to form key synthetic intermediates.

Reactivity and Reaction Mechanisms of 3 Bromo 2 Nitropyridine

Nitro Group Migration Reactions

Investigations into nitro group migration reactions have been documented for other bromonitropyridine isomers, such as 3-bromo-4-nitropyridine (B1272033). clockss.orgresearchgate.net In these cases, the migration of the nitro group occurs during nucleophilic substitution reactions with amines. clockss.org However, specific studies detailing the investigation of rearrangement mechanisms for 3-Bromo-2-nitropyridine could not be found in the available literature.

Effect of Reaction Conditions on Nitro Group Migration

Research on related compounds, like 3-bromo-4-nitropyridine, has shown that reaction conditions, particularly the choice of solvent, can influence the occurrence of nitro group migration. clockss.org For instance, migration has been observed to occur in polar aprotic solvents. clockss.org A systematic study on how temperature, solvent, and base affect nitro group migration has been conducted for the 4-nitro isomer, revealing that these factors are critical in directing the reaction pathway. clockss.org Nevertheless, specific data on the effect of reaction conditions on potential nitro group migration in this compound is not present in the surveyed scientific literature.

Cross-Coupling Reactions

This compound serves as a precursor for various functionalized pyridine (B92270) derivatives. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of the bromo or nitro group, followed by further transformations. nih.gov While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-nitrogen bonds, their direct application to this compound is not as extensively documented as for other substrates. wikipedia.orgbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are pivotal for the synthesis of complex molecules from aryl halides. wikipedia.org The general mechanism for these transformations involves an oxidative addition of the aryl halide to a Palladium(0) complex, followed by transmetalation with a coupling partner, and concluding with a reductive elimination step to yield the product and regenerate the catalyst. wikipedia.org

While this compound is a potential substrate for such reactions, the literature often points towards its use as a starting material for substrates that are subsequently used in cross-coupling. For example, 3-halo-2-nitropyridines are commonly used to synthesize 3-halo-2-aminopyridines via SNAr followed by nitro group reduction. These aminopyridines are then employed in palladium-catalyzed C-N cross-coupling reactions. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. illinois.edunih.gov This reaction is widely used for synthesizing biaryl compounds. Despite the utility of this reaction, specific studies and detailed data tables for the Suzuki-Miyaura coupling of this compound with various boronic acids or esters could not be located in the reviewed literature. Research in this area tends to focus on other bromopyridine isomers. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This method has become a primary tool for synthesizing arylamines. wikipedia.org

In the context of this compound, direct Buchwald-Hartwig amination appears to be a less common strategy. The prevalent synthetic route to obtain N-substituted 2-amino-3-bromopyridine (B76627) derivatives involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction on this compound, followed by the reduction of the nitro group. nih.gov A more advanced approach involves the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine (the reduced form of the title compound) to access N³-substituted 2,3-diaminopyridines, a class of compounds not readily accessible through other methods. nih.gov This indicates that the cross-coupling is typically performed after the nitro group has been reduced, rather than on this compound itself. No specific examples or data tables for the direct Buchwald-Hartwig amination of this compound were found.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent, typically an organolithium or Grignard reagent. wikipedia.org This transformation is valuable for creating a nucleophilic carbon center that can react with various electrophiles. For this compound, this reaction would involve the treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to form 2-nitro-3-lithiopyridine. tcnj.edu

The general reaction is as follows:

The resulting organolithium species is a powerful nucleophile and can be used in subsequent reactions with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the 3-position. The reaction is typically carried out at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu While specific examples for this compound are not detailed in the provided sources, the methodology is widely applicable to bromo-aromatic and heteroaromatic compounds. wikipedia.orgnih.gov

Alkylation Reactions, including Vicarious Nucleophilic Substitution (VNS)

Alkylation of the pyridine ring in this compound can be achieved through various methods, with Vicarious Nucleophilic Substitution (VNS) being a particularly relevant approach for nitro-activated aromatic systems. nih.gov VNS allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org In the case of nitropyridines, the nitro group strongly activates the ring towards nucleophilic attack. nih.gov

The VNS reaction typically involves the reaction of a nitroarene with a carbanion that possesses a leaving group on the carbanionic carbon. organic-chemistry.org For nitropyridines, the reaction proceeds by the addition of the carbanion to an electron-deficient carbon atom of the ring, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govnih.gov

The mechanism of the VNS reaction on nitropyridines involves the following key steps: nih.govresearchgate.net

Carbanion Formation: A strong base is used to deprotonate a carbon acid precursor, generating a carbanion with a leaving group (e.g., from chloromethyl phenyl sulfone).

Nucleophilic Addition: The carbanion adds to an electron-deficient position of the nitropyridine ring (typically ortho or para to the nitro group) to form a Meisenheimer-type adduct. nih.gov

β-Elimination: A base abstracts a proton from the adduct, leading to the elimination of the leaving group and the formation of an anion of the alkylated product. nih.gov

Protonation: An acidic workup protonates the anion to yield the final alkylated nitropyridine.

For this compound, VNS would be expected to occur at the positions activated by the nitro group, namely the 4- and 6-positions. The presence of the bromine atom at the 3-position might sterically hinder the attack at the 4-position to some extent.

Reductive Transformations

The nitro group of this compound is susceptible to reduction, which can lead to the formation of 3-bromo-2-aminopyridine. This transformation is a key step in the synthesis of various substituted 2,3-diaminopyridines. orgsyn.org

Common reducing agents for the conversion of a nitro group to an amino group include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas.

Metal/Acid Combinations: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). orgsyn.org

Stannous Chloride (SnCl₂): In acidic or alcoholic solutions. orgsyn.org

Sodium Dithionite (Na₂S₂O₄): A milder reducing agent.

The reduction of the nitro group significantly alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This change in electronic nature can be strategically utilized in multi-step synthetic sequences. For instance, after reduction, the resulting 3-bromo-2-aminopyridine can undergo further functionalization, such as palladium-catalyzed C-N cross-coupling reactions. nih.gov

Reduction of Nitro Group to Amino Group

The reduction of the nitro group in this compound to an amino group, yielding 3-bromo-2-aminopyridine, is a fundamental transformation in the synthesis of various heterocyclic compounds. This conversion is critical as it transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's chemical reactivity and providing a key intermediate for further functionalization. pipzine-chem.commasterorganicchemistry.com The reaction can be accomplished through several methods, most commonly involving catalytic hydrogenation or the use of metallic reducing agents in an acidic medium. pipzine-chem.commasterorganicchemistry.com

The general mechanism for the reduction of an aromatic nitro group involves a six-electron transfer process. nih.gov The reaction proceeds through a series of intermediates, starting with the formation of a nitroso species (R-NO), followed by a hydroxylamino intermediate (R-NHOH), and culminating in the formation of the final amino product (R-NH2). nih.govorientjchem.org

Catalytic Hydrogenation: This is a widely used and often high-yielding method for nitro group reduction. masterorganicchemistry.com The reaction typically involves treating the this compound substrate with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.comcommonorganicchemistry.com

Catalysts: Palladium on carbon (Pd/C) is a common and highly effective catalyst for this transformation. commonorganicchemistry.com Other catalysts such as platinum (Pt) or Raney nickel can also be employed. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is sometimes preferred for substrates where dehalogenation is a potential side reaction. commonorganicchemistry.com

Reaction Conditions: The hydrogenation is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at pressures ranging from atmospheric to several bars. The reaction temperature is usually kept moderate, often at room temperature. google.com

Metal-Acid Systems: A classic and reliable method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). pipzine-chem.commasterorganicchemistry.com

Reagents: The combination of iron powder and hydrochloric acid is a frequently used system. Stannous chloride (SnCl2) in concentrated HCl is another effective reagent. masterorganicchemistry.com

Mechanism: In these systems, the metal acts as the electron donor, and the acid provides the necessary protons for the reduction cascade from the nitro group to the amino group. The reaction is a heterogeneous process where the nitro compound is reduced on the surface of the metal.

The choice of reduction method often depends on the presence of other functional groups in the molecule and the desired reaction conditions. Catalytic hydrogenation is often cleaner and proceeds under milder conditions, while metal-acid systems are robust and cost-effective.

Deoxygenation of N-Oxides

While this compound itself is not an N-oxide, its corresponding N-oxide, this compound N-oxide, can undergo deoxygenation to regenerate the parent pyridine. The deoxygenation of pyridine N-oxides is a crucial reaction in heterocyclic chemistry, often employed after the N-oxide functionality has been used to direct substitution reactions on the pyridine ring. arkat-usa.org A variety of reagents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and mildness. organic-chemistry.orgacs.org

The reaction is particularly useful as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions and can be readily removed once its synthetic purpose is fulfilled. umich.edu

Catalytic Methods: Transition metal-catalyzed reactions provide efficient pathways for deoxygenation under mild conditions. organic-chemistry.org

Palladium Catalysis: A palladium-catalyzed method using trialkylamines as transfer oxidants has been reported for the deoxygenation of various pyridine N-oxides. organic-chemistry.org This system, employing Pd(OAc)2 with a diphosphine ligand like dppf, is chemoselective and tolerates sensitive functional groups, including nitro groups and halogens. organic-chemistry.org

Rhenium Catalysis: Oxorhenium(V) complexes have been shown to catalyze the rapid and efficient transfer of an oxygen atom from pyridine N-oxides to a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), yielding the corresponding pyridines in high yields. clockss.orgresearchgate.net A convenient rhenium-catalyzed deoxygenation of 3-bromo-4-nitropyridine N-oxide has been specifically reported, suggesting its applicability to similar substrates. clockss.org

Other Reagents: Classical methods often involve the use of trivalent phosphorus compounds or low-valent transition metal complexes.

Phosphorus Compounds: Reagents like phosphorus trichloride (B1173362) (PCl3) or triphenylphosphine (PPh3) are commonly used for deoxygenation, although they often require stoichiometric amounts and sometimes elevated temperatures. nih.gov

Derivatization and Functionalization Strategies of 3 Bromo 2 Nitropyridine

Synthesis of Substituted 3-Bromo-2-nitropyridine Derivatives

The pyridine (B92270) ring of this compound is susceptible to a variety of substitution reactions, enabling the synthesis of a broad spectrum of derivatives. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating nucleophilic aromatic substitution.

One common strategy involves the substitution of the bromine atom. For instance, in the synthesis of 3-amino-5-bromopicolinamide, 2-bromo-3-nitropyridine (B22996) undergoes reaction with cuprous cyanide, where the bromo group is replaced by a cyano group to yield 3-nitropicolinonitrile. ijrti.org This transformation highlights the lability of the bromine atom towards nucleophilic displacement.

Furthermore, the introduction of substituents can be achieved through the reaction of related nitropyridine precursors. For example, 2-chloro-3-nitropyridines can be functionalized by reaction with diethyl malonate, followed by hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridines. chemicalbook.com While this example starts from a chloro-analogue, the principles of activating the pyridine ring for substitution are transferable.

The following table summarizes examples of substituted nitropyridine derivatives, which can be conceptually derived from this compound or its analogues.

| Starting Material (Analogue) | Reagent(s) | Product | Research Finding |

| 2-Bromo-3-nitropyridine | Cuprous cyanide | 3-Nitropicolinonitrile | The bromo group is readily substituted by a cyanide group. ijrti.org |

| 2-Chloro-3-nitropyridine (B167233) | 1. Diethyl malonate2. Acidic hydrolysis/decarboxylation | 2-Methyl-3-nitropyridine | A method to introduce an alkyl group at the 2-position of a nitropyridine ring. chemicalbook.com |

| 2-Amino-5-bromo-3-nitropyridine | Diazotization, then LiCl | 5-Bromo-2-chloro-3-nitropyridine | An amino group can be replaced with a chlorine atom with high yield. arkat-usa.org |

| 3-Hydroxypyridine (B118123) | KNO₃, Acetic anhydride | 3-Hydroxy-2-nitropyridine (B88870) | Direct nitration of a substituted pyridine to introduce a nitro group. orgsyn.org |

Formation of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems, which are prevalent in many biologically active molecules. The general strategy involves the initial functionalization of the pyridine ring, followed by a cyclization reaction.

Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines, being structural analogues of purines, are of significant interest in medicinal chemistry. tcichemicals.comsapub.org A common synthetic route to this scaffold involves the initial reaction of a 2-halo-3-nitropyridine with an amine. The resulting N-substituted-3-nitropyridin-2-amine then undergoes reduction of the nitro group to an amino group, forming a 2,3-diaminopyridine (B105623) derivative. This intermediate can then be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the fused imidazole (B134444) ring. tcichemicals.comacgpubs.org

For example, 2-chloro-3-nitropyridine can react with primary amines in a water-isopropanol medium, followed by in-situ reduction of the nitro group and subsequent heteroannulation with aromatic aldehydes to yield functionalized imidazo[4,5-b]pyridines. acgpubs.org This tandem, one-pot approach provides an efficient and environmentally friendly pathway to this important heterocyclic system.

The following table outlines a general synthetic approach to imidazo[4,5-b]pyridines starting from a 2-halo-3-nitropyridine.

| Step | Reaction | Intermediate/Product | Key Transformation |

| 1 | Nucleophilic Aromatic Substitution | N-substituted-3-nitropyridin-2-amine | Introduction of a side-chain amine. acgpubs.org |

| 2 | Nitro Group Reduction | N-substituted-pyridine-2,3-diamine | Formation of the key diamino intermediate. tcichemicals.com |

| 3 | Cyclization/Condensation | Substituted Imidazo[4,5-b]pyridine | Formation of the fused imidazole ring. acgpubs.org |

Azaindoles

Azaindoles, or pyrrolopyridines, are another important class of heterocyclic compounds that can be synthesized from this compound. The Bartoli indole (B1671886) synthesis is a notable method for this transformation, which involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent. Specifically, 2-bromo-3-nitropyridine can be reacted with vinylmagnesium bromide to generate 7-bromo-6-azaindole. This intermediate can then be further functionalized as needed.

Another approach involves the synthesis of 3-brominated azaindoles through the regioselective halogenation of the parent azaindole system using reagents like copper(II) bromide. While this method starts from the azaindole, it highlights the importance of brominated azaindoles as synthetic intermediates.

A general representation of the Bartoli indole synthesis for azaindoles is presented below.

| Starting Material | Reagent | Product | Key Features |

| 2-Bromo-3-nitropyridine | Vinylmagnesium bromide | 7-Bromo-6-azaindole | A direct method to construct the azaindole core with good yield. |

Dihydropyridopyrazines

The synthesis of dihydropyridopyrazines can be achieved through the hetarynic cyclization of 3-bromo-2-[(N-substituted)amino]pyridines. These starting materials can be conveniently prepared from this compound by nucleophilic substitution of the nitro group with a suitable amine. The resulting 3-bromo-2-aminopyridine derivative, upon treatment with a strong base such as lithium diisopropylamide (LDA), generates a hetaryne intermediate which then undergoes an intramolecular cyclization to form the dihydrodipyridopyrazine ring system.

The following table summarizes the synthesis of N-substituted dihydrodipyridopyrazines from 3-bromo-2-aminopyridine precursors.

| 3-Bromo-2-aminopyridine Precursor | Reagent | Product | Yield (%) |

| 3-Bromo-2-(N-methylanilino)pyridine | LDA | 5,10-Dihydro-5-methyl-10-phenyl-dipyridopyrazine | Not specified |

| 3-Bromo-2-(N-allylamino)pyridine | LDA | 5-Allyl-5,10-dihydro-dipyridopyrazine | Not specified |

Data adapted from a study on hetarynic cyclization.

Quinoxaline Derivatives

Quinoxaline derivatives are typically synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. While direct synthesis from this compound is not a standard method, a plausible pathway can be envisioned through the formation of a 2,3-diaminopyridine intermediate.

This would involve the initial amination of this compound at the 2-position, followed by reduction of the nitro group to yield 3-bromo-pyridine-2,3-diamine. This diamine can then undergo condensation with an appropriate α-dicarbonyl compound to form the corresponding bromo-substituted pyrido[2,3-b]pyrazine, an aza-analogue of quinoxaline. For instance, 5-bromopyridine-2,3-diamine has been reacted with phenacyl bromide to synthesize 7-bromo-2-phenylpyrido[2,3-b]pyrazine.

A proposed synthetic route is outlined below:

| Step | Proposed Reaction | Intermediate/Product | Rationale |

| 1 | Nucleophilic substitution of the nitro group with an amine | 2-Amino-3-bromo-nitropyridine derivative | Introduction of the first amino group. |

| 2 | Reduction of the nitro group | 3-Bromo-pyridine-2,3-diamine | Formation of the key diamine intermediate. |

| 3 | Condensation with an α-dicarbonyl compound | Bromo-substituted pyrido[2,3-b]pyrazine | Formation of the quinoxaline-like fused ring system. |

Introduction of Various Functional Groups

The presence of both a bromine atom and a nitro group on the pyridine ring of this compound allows for the introduction of a wide variety of functional groups through several key reactions.

Nucleophilic Substitution: Both the bromine atom and the nitro group can act as leaving groups in nucleophilic aromatic substitution reactions. The choice of nucleophile and reaction conditions can often direct the substitution to a specific position. For example, as mentioned earlier, the bromine at the 3-position can be displaced by cyanide. ijrti.org The nitro group at the 2-position is also susceptible to substitution, particularly by strong nucleophiles.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as iron in acetic acid or catalytic hydrogenation. ijrti.org This transformation is crucial as the resulting amino group can then be further functionalized. For example, it can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic rings. tcichemicals.comacgpubs.org

Cross-Coupling Reactions: The bromine atom in this compound and its derivatives makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups. researchgate.net This is a powerful tool for building molecular complexity.

The following table provides a summary of the types of functional groups that can be introduced and the corresponding reaction types.

| Reaction Type | Reagent Type | Functional Group Introduced | Example Transformation |

| Nucleophilic Substitution | Cyanide salts | Cyano (-CN) | 2-Bromo-3-nitropyridine to 3-nitropicolinonitrile. ijrti.org |

| Nucleophilic Substitution | Amines | Amino (-NRR') | Formation of N-substituted-3-nitropyridin-2-amines. acgpubs.org |

| Reduction | Fe/Acetic Acid, H₂/Pd | Amino (-NH₂) | 2-Bromo-3-nitropyridine to 3-amino-2-bromopyridine. ijrti.org |

| Cross-Coupling (Suzuki) | Aryl boronic acids | Aryl groups | General strategy for C-C bond formation. researchgate.net |

| Cross-Coupling (Sonogashira) | Terminal alkynes | Alkynyl groups | General strategy for C-C bond formation. |

This compound stands out as a cornerstone in heterocyclic synthesis. The strategic interplay of its bromo and nitro functional groups provides a rich platform for a multitude of chemical transformations. From the synthesis of simple substituted derivatives to the construction of complex fused heterocyclic systems like imidazo[4,5-b]pyridines and azaindoles, this compound offers a remarkable degree of synthetic flexibility. The ability to introduce a wide array of functional groups through nucleophilic substitution, reduction, and cross-coupling reactions further underscores its importance as a versatile building block for creating novel molecules with potential applications in various fields of science and technology.

Cyanation

The introduction of a cyano group onto the pyridine ring at the 3-position is a valuable transformation, yielding 3-cyano-2-nitropyridine. This product serves as a precursor for various other functional groups, such as carboxylic acids, amides, or tetrazoles. The cyanation of this compound can be achieved through metal-catalyzed cross-coupling reactions, which are common for the cyanation of aryl halides.

One of the most established methods for this type of transformation is the Rosenmund-von Braun reaction, which traditionally uses a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures. In the case of activated substrates like this compound, the reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group facilitates the displacement of the bromide by the cyanide anion.

More modern approaches utilize palladium catalysis, which often allows for milder reaction conditions and lower catalyst loadings. nih.gov A variety of cyanide sources can be employed, including less toxic alternatives to simple alkali metal cyanides, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govsigmaaldrich.com For instance, the palladium-catalyzed cyanation of 2-amino-3-bromopyridine (B76627) with potassium ferrocyanide has been demonstrated, indicating the feasibility of this method for the 3-bromo-substituted pyridine core. sigmaaldrich.comchemicalbook.com The reaction typically requires a palladium precursor, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base in a polar aprotic solvent.

Table 1: Representative Cyanation Strategies for Bromo-pyridines

| Method | Cyanide Source | Catalyst/Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Rosenmund-von Braun type | CuCN | None (or Cu catalyst) | DMF, Sulfolane | High Temperature (e.g., 160°C) | 3-Cyano-2-nitropyridine |

| Palladium-Catalyzed Coupling | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd(0) or Pd(II) source + Ligand | DMA, NMP, Toluene | Heated (e.g., 80-120°C) | 3-Cyano-2-nitropyridine |

Etherification and Hydroxylation

The bromine atom in this compound can be displaced by oxygen nucleophiles to form ethers and, ultimately, the corresponding hydroxy derivative. These reactions proceed through a nucleophilic aromatic substitution (SNAr) mechanism, which is highly favored due to the activating effect of the ortho-nitro group. masterorganicchemistry.com

Etherification is typically achieved by reacting this compound with an alkoxide salt (e.g., sodium methoxide, sodium ethoxide) in the corresponding alcohol or a polar aprotic solvent like DMF or DMSO. The strong nucleophilicity of the alkoxide allows for efficient substitution of the bromide. This method provides a direct route to 3-alkoxy-2-nitropyridines, which are valuable intermediates in medicinal chemistry. mdpi.com The reaction of other bromo-nitropyridine isomers with alkoxides is well-documented and proceeds under similar conditions.

Hydroxylation , the formal replacement of the bromine atom with a hydroxyl group to yield 3-hydroxy-2-nitropyridine, is a more challenging transformation via direct SNAr with hydroxide (B78521) ions. While mechanistically possible, direct hydrolysis of aryl halides often requires harsh conditions, such as high temperatures and pressures, which can lead to side reactions and decomposition, particularly with a thermally sensitive nitro-group present.

A more common and practical approach to obtaining 3-hydroxy-2-nitropyridine involves the nitration of 3-hydroxypyridine. google.com In this method, 3-hydroxypyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or potassium nitrate (B79036) in sulfuric acid, to introduce the nitro group at the adjacent C-2 position. google.com This route bypasses the difficulties associated with the direct hydrolysis of the bromo-compound.

Table 2: Etherification and Hydroxylation Strategies

| Transformation | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Etherification | Sodium alkoxide (e.g., NaOMe, NaOEt) | Corresponding alcohol (e.g., MeOH, EtOH), DMF | Room temp. to moderate heating | 3-Alkoxy-2-nitropyridine |

| Hydroxylation (Indirect Route) | KNO₃ / H₂SO₄ (on 3-hydroxypyridine) | H₂SO₄ | ~40°C | 3-Hydroxy-2-nitropyridine |

Sulfonylation

The introduction of a sulfonyl group to form a pyridyl sulfone opens up further synthetic possibilities, as sulfones are stable, electron-withdrawing groups and can participate in various subsequent reactions. The synthesis of 3-sulfonyl-2-nitropyridines from this compound can be accomplished via nucleophilic substitution of the bromide with a sulfinate salt.

This transformation is often catalyzed by a transition metal, typically palladium or copper. In a palladium-catalyzed cross-coupling reaction, an aryl bromide is reacted with a sodium arylsulfinate (R-SO₂Na). The reaction mechanism involves the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Recent advancements have introduced the concept of "latent" sulfinate reagents, such as β-nitrile pyridylsulfones. researchgate.net These compounds can be activated by a base in situ to generate the nucleophilic sulfinate species, which then participates in the palladium-catalyzed cross-coupling with an aryl halide. This approach avoids the need to handle potentially unstable metal sulfinate salts directly. researchgate.net While specific examples starting from this compound are not prevalent in the literature, the methodology has been successfully applied to other bromopyridines, suggesting its applicability. researchgate.net The reaction of 2-chloropyridine (B119429) with sodium benzenesulfinate (B1229208) has also been reported as a method to form pyridyl sulfones. uiowa.edu

Table 3: Representative Sulfonylation Strategy for Bromo-pyridines

| Method | Sulfonylating Agent | Catalyst/Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Sodium arylsulfinate (RSO₂Na) or Base-activated latent sulfinate | Pd(0) source + Ligand / Base (e.g., DBU, K₂CO₃) | Toluene, Dioxane, DMF | Heated (e.g., 80-110°C) | 3-(Arylsulfonyl)-2-nitropyridine |

Spectroscopic Characterization and Computational Studies of 3 Bromo 2 Nitropyridine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to confirm the identity and purity of 3-Bromo-2-nitropyridine and to investigate its molecular framework. Each method offers a unique perspective on the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While comprehensive, peer-reviewed ¹H and ¹³C NMR data for this compound are not extensively documented in publicly available literature, the expected chemical shifts can be predicted based on the substituent effects on the pyridine (B92270) ring.

In ¹H NMR, the three protons on the pyridine ring would appear as distinct signals, likely in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom would significantly deshield the adjacent protons, shifting their resonances downfield.

In ¹³C NMR spectroscopy, five distinct signals would be expected for the carbon atoms of the pyridine ring. The carbon atom attached to the nitro group (C2) and the carbon atom bonded to the bromine atom (C3) would be significantly influenced, with their chemical shifts providing key structural information. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the proton and carbon signals and confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures, as specific experimental data is not widely available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-155 |

| C3 | - | ~120-125 |

| C4 | ~7.5-7.8 | ~125-130 |

| C5 | ~8.2-8.5 | ~140-145 |

| C6 | ~8.6-8.9 | ~150-155 |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

The most prominent peaks would be associated with the nitro group (NO₂), which typically exhibits strong asymmetric and symmetric stretching vibrations. The vibrations of the pyridine ring and the carbon-bromine (C-Br) bond would also be present in the fingerprint region of the spectrum. Analysis of related compounds, such as 5-bromo-2-nitropyridine (B47719), supports the assignment of these characteristic vibrational modes. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretching | N-O of Nitro | 1520-1560 |

| Symmetric Stretching | N-O of Nitro | 1345-1385 |

| Ring Stretching | C=C, C=N | 1400-1600 |

| C-H Stretching (aromatic) | C-H | 3000-3100 |

| C-Br Stretching | C-Br | 500-600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, contributes to the π → π* transitions, while the nitro group's non-bonding electrons (n) can be excited to anti-bonding π* orbitals (n → π*). The presence of the nitro and bromo substituents on the aromatic ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. While specific experimental spectra for this compound are not readily found, studies on related pyridine derivatives confirm these general features. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation patterns. The monoisotopic mass of this compound (C₅H₃BrN₂O₂) is 201.93779 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, often accompanied by a characteristic [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) or the bromine atom (79/81 Da). libretexts.orglibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 202.94507 |

| [M+Na]⁺ | 224.92701 |

| [M-H]⁻ | 200.93051 |

| [M]⁺ | 201.93724 |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. wikipedia.org

While the specific crystal structure of this compound has not been reported in the surveyed literature, analysis of closely related compounds like 3-bromopyridine (B30812) N-oxide provides insight into the type of data this technique yields. nih.govresearchgate.net Such an analysis for this compound would reveal the planarity of the pyridine ring, the orientation of the nitro and bromo substituents, and the packing of molecules in the crystal lattice.

Table 4: Illustrative Crystal Data for a Related Compound: 3-Bromopyridine N-oxide nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₄BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.832 |

| b (Å) | 18.398 |

| c (Å) | 8.298 |

| β (°) | 92.906 |

| Volume (ų) | 1194.2 |

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the structural and electronic properties of molecules, complementing experimental data. researchgate.net Theoretical studies on this compound and its derivatives are used to predict optimized molecular geometries, vibrational frequencies (for comparison with FT-IR spectra), and electronic characteristics. researchgate.netmdpi.com

Key areas of investigation include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. Computational studies on the closely related 5-bromo-3-nitropyridine-2-carbonitrile have shown these characteristic features. researchgate.net

Table 5: Representative Calculated Electronic Properties for a Nitrobromopyridine Derivative (5-bromo-3-nitropyridine-2-carbonitrile) using DFT (B3LYP/6-311++G(d,p)) researchgate.net

| Property | Calculated Value |

| HOMO Energy | -8.02 eV |

| LUMO Energy | -4.21 eV |

| HOMO-LUMO Energy Gap | 3.81 eV |

| Dipole Moment | 1.90 Debye |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed in the study of pyridine derivatives to predict various molecular properties. researchgate.net For instance, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully applied to analyze the molecular structure, vibrational frequencies, and electronic properties of compounds like 2-Amino-3-bromo-5-nitropyridine and 3-bromo-2-Hydroxypyridine. nih.govnih.gov These theoretical investigations provide insights that are in good agreement with experimental data. nih.gov

Geometry Optimization

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For pyridine derivatives, this process is typically performed using DFT methods to determine the most stable molecular structure. nih.gov For example, in the study of 3-bromo-2-Hydroxypyridine (3-Br-2-HyP), both DFT and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set were used to calculate the optimized geometrical parameters for both its monomer and dimer forms. nih.gov The conformational analysis for the 3-Br-2-HyP molecule was conducted by scanning the potential energy surface, which identified the most stable geometry corresponding to a local minimum with an energy of -2879.2422 Hartrees. nih.gov The optimization process is confirmed when a normal mode analysis yields no imaginary frequencies, indicating a true minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative (3-Br-2-HyP Monomer) (Note: This data is for 3-bromo-2-hydroxypyridine, a derivative used as an illustrative example.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N5 | 1.37 Å |

| Bond Length | C2-O6 | 1.34 Å |

| Bond Length | O6-H10 | 0.97 Å |

| Bond Angle | N5-C2-O6 | 118.5° |

| Dihedral Angle | N5-C2-O6-H10 | 360° |

This table is generated based on data reported for 3-bromo-2-hydroxypyridine. nih.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap implies a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. princeton.edu In studies of pyridine derivatives, the time-dependent density functional theory (TD-DFT) approach is used to simulate the HOMO and LUMO and calculate the frontier orbital gap. nih.gov This analysis helps in understanding the charge transfer that occurs within the molecule. researchgate.net For 2-Amino-3-bromo-5-nitropyridine, the computed first-order hyperpolarizability (β) was high, which, along with a non-zero dipole moment (μ), suggests its potential as a good candidate for non-linear optical (NLO) materials. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Pyridine Derivative (Note: This data is illustrative of typical values obtained in such studies.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine Derivative Example | -6.8 | -2.1 | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of molecules. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to how a molecule will interact with other charged species. uni-muenchen.de Different colors on the MEP map represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.commdpi.com Green areas represent regions of neutral potential. mdpi.com

For derivatives like 3-bromo-2-Hydroxypyridine, MEP analysis computed via the B3LYP/6-311++G(d,p) method helps identify sites for intermolecular interactions, such as hydrogen bonding. mdpi.com The MEP surface provides valuable information on a molecule's size, shape, charge density, and sites of chemical reactivity, which is crucial for understanding biological recognition processes. mdpi.com

Quantum Mechanical Studies

Quantum mechanical studies encompass a range of computational methods, including DFT, to investigate molecular systems at the atomic and subatomic levels. nih.gov These studies are essential for a detailed understanding of the molecular structure, electronic properties, and vibrational characteristics of compounds like substituted pyridines. nih.govmdpi.com

For example, a comprehensive study of 2-Amino-3-bromo-5-nitropyridine involved DFT/B3LYP calculations with the 6-311++G(d,p) basis set to obtain vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Such studies also involve Natural Bond Orbital (NBO) analysis to investigate charge delocalization and stability, and calculations of thermodynamic properties at different temperatures to understand the correlations between heat capacity, entropy, and enthalpy. nih.gov These quantum mechanical investigations provide a robust theoretical framework that complements and explains experimental findings, offering deep insights into the physicochemical properties of this compound and its derivatives. mdpi.com

Applications of 3 Bromo 2 Nitropyridine and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

3-Bromo-2-nitropyridine serves as a crucial intermediate in organic synthesis, primarily for the development of pharmaceuticals and agrochemicals. guidechem.com The utility of this compound stems from the reactivity of its functional groups—the bromine atom and the nitro group—which can be selectively targeted for further derivatization. guidechem.cominnospk.com

The presence of both bromo and nitro functionalities on the pyridine (B92270) ring allows it to act as a versatile building block. guidechem.comfrontiersin.org The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for constructing complex molecular skeletons. innospk.com Simultaneously, the nitro group can be reduced to an amino group, providing a site for further functionalization, or it can act as an electron-withdrawing group to influence the reactivity of the pyridine ring. orgsyn.org This dual reactivity makes this compound and its isomers valuable starting materials for synthesizing a wide range of functionalized heterocyclic compounds. guidechem.comnbinno.com

Precursors for Bioactive Molecules

Nitropyridines, including this compound, are important precursors for a wide array of bioactive molecules and heterocyclic systems that demonstrate diverse biological activities. nih.gov The strategic placement of the bromo and nitro groups allows for the regioselective introduction of various substituents, leading to the synthesis of targeted therapeutic agents.

Inhibitors for Kinases (e.g., JAK2, GSK3)

Derivatives of nitropyridine serve as key intermediates in the synthesis of potent kinase inhibitors, which are crucial in modern drug discovery for treating diseases like cancer and inflammatory conditions.

Janus Kinase 2 (JAK2) Inhibitors : A number of potent inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, have been synthesized using nitropyridine precursors. mdpi.com For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized as a starting material. The activated chlorine atom undergoes nucleophilic substitution, a reaction pathway for which this compound is also a suitable substrate, to build the core structure of the kinase inhibitor. mdpi.com

Glycogen Synthase Kinase-3 (GSK3) Inhibitors : 2,6-Dichloro-3-nitropyridine has been employed as a key intermediate for synthesizing potent inhibitors of Glycogen Synthase Kinase-3 (GSK3). mdpi.com The synthesis involves a sequence of reactions including Suzuki coupling, nucleophilic substitution of the chlorine atoms, reduction of the nitro group, and subsequent acylation and cyclization steps. mdpi.com This multi-step synthesis highlights how the reactive sites on a halonitropyridine can be sequentially modified to build complex, biologically active molecules. mdpi.com One of the most active GSK3 inhibitors synthesized through this method, featuring a 2,4-dichlorophenyl moiety, demonstrated significant potency. mdpi.com

| Compound Derivative | Target Kinase | Reported Potency (IC₅₀) | Cellular Efficacy (EC₅₀) |

|---|---|---|---|

| GSK3 Inhibitor with 2,4-dichlorophenyl moiety | GSK3 | 8 nM | 0.13 µM |

Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with certain bacterial infections. mdpi.com The development of urease inhibitors is a key strategy to combat these conditions. frontiersin.org Research has shown that derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) are effective urease inhibitors. frontiersin.org These compounds are synthesized from 2-chloro-3-nitropyridine (B167233), where the electron-withdrawing nitro group facilitates the nucleophilic substitution of the halogen at the 2-position by piperazine. frontiersin.org Given the similar reactivity, this compound is an analogous starting material for these syntheses. Several synthesized derivatives have shown significantly lower IC₅₀ values than the standard inhibitor, thiourea. frontiersin.org

| Compound Name/Derivative | Urease Inhibitory Activity (IC₅₀ in µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|

| Compound 5b | 2.0 ± 0.73 | 23.2 ± 11.0 |

| Compound 7e | 2.24 ± 1.63 |

DNA-dependent Protein Kinase Inhibitors

DNA-dependent protein kinase (DNA-PK) plays a critical role in the repair of DNA double-strand breaks and is a validated target in cancer therapy. nih.govnih.gov A class of potent DNA-PK inhibitors is based on quinolinone and pyridopyrimidinone scaffolds. rsc.org The synthesis of these complex molecules often relies on Suzuki cross-coupling reactions to introduce aryl and heteroaryl substituents. rsc.orgrsc.org Key intermediates in these syntheses are bromo-substituted heterocycles, such as 8-bromo-2-morpholin-4-yl-quinolin-4-one. rsc.org The preparation of such intermediates can potentially start from simpler building blocks like this compound, which provides the necessary pyridine core and a bromine handle for subsequent synthetic manipulations. Certain derivatives with dibenzothiophen-4-yl, dibenzofuran-4-yl, or biphen-3-yl substituents have shown inhibitory activity in the low nanomolar range. rsc.org

| Scaffold | Substituent | Target | Potency |

|---|---|---|---|

| 2-morpholin-4-yl-quinolin-4-one | Dibenzothiophen-4-yl | DNA-PK | Low nanomolar IC₅₀ |

| 2-morpholin-4-yl-quinolin-4-one | Dibenzofuran-4-yl | DNA-PK | Low nanomolar IC₅₀ |

| 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one | Biphen-3-yl | DNA-PK | Low nanomolar IC₅₀ |

HIV-1 Inhibitors

The development of novel antiretroviral agents remains a priority in combating HIV/AIDS. unica.it Nitropyridine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Through a structure-based core refining approach, novel substituted nitropyridines were designed and synthesized, showing marked inhibitory activity against wild-type HIV-1 IIIB in MT-4 cells. nih.gov Several of these compounds exhibited significantly better potency than the established drugs nevirapine (B1678648) (NVP) and delavirdine (B1662856) (DLV). nih.gov The synthesis of such derivatives often involves halonitropyridines as key precursors for introducing necessary structural diversity.

| Compound | Anti-HIV-1 Activity (EC₅₀ in µM) | Selective Index (SI) |

|---|---|---|

| 7b | 0.056 | 1251 |

| 7k | 0.034 | >2941 |

| 7c | 0.11 | >909 |

| 7j | 0.11 | >909 |

| 7e | 0.16 | >625 |

| Nevirapine (NVP) | 0.23 | >435 |

| Delavirdine (DLV) | 0.51 | >196 |

Antiprotozoal Agents

Protozoal diseases like malaria continue to pose a significant global health threat. Research into new antimalarial agents has explored hybrid molecules containing both chloroquine (B1663885) and nitropyridyl fragments. mdpi.com These compounds were synthesized by reacting a chloroquine derivative with a corresponding 3-R-2-chloro-5-nitropyridine. mdpi.com This synthetic strategy, which relies on the reactivity of a halonitropyridine, has yielded compounds with potent antimalarial activity, with some demonstrating IC₅₀ values below 5 nM. mdpi.com This underscores the utility of nitropyridine building blocks in the development of effective antiprotozoal agents. researchgate.netolemiss.edu

Herbicidal Activity

The structural motif of a substituted pyridine ring, akin to that found in this compound, is a key feature in a number of herbicidally active molecules. Research into novel herbicides has explored derivatives of pyridine and related heterocyclic systems, indicating the potential for compounds derived from this compound to exhibit phytotoxic effects.

One area of research has focused on pyrido[2,3-d]pyrimidine (B1209978) derivatives. Although synthesized from 2-chloronicotinic acid, these compounds incorporate a pyridine ring and have demonstrated significant herbicidal activity, particularly against monocotyledonous plants like bentgrass. mdpi.comresearchgate.net For instance, certain pyrido[2,3-d]pyrimidine compounds were found to be as effective as commercial herbicides. mdpi.com The primary mode of action for some of these derivatives is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a crucial enzyme in the chlorophyll (B73375) biosynthesis pathway in plants. researchgate.netnih.gov

Furthermore, structural analogues of the well-known herbicide bromoxynil (B128292), which feature a pyridine ring, have been synthesized and evaluated for their herbicidal effects. These pyridine-based analogues, particularly those with bromine substitutions, have shown potent activity against various weed species, in some cases exceeding the efficacy of bromoxynil itself. nih.gov This suggests that the bromo-substituted pyridine core is a viable scaffold for the development of new herbicides. The herbicidal activity of these compounds is attributed to their ability to inhibit photosystem II (PSII), a key component of the photosynthetic process. nih.gov

The following table summarizes the herbicidal activity of selected pyridine derivatives, highlighting their efficacy against different plant species.

| Compound Type | Target Weed(s) | Efficacy/Activity | Mechanism of Action |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (monocot) | Good activity, comparable to commercial herbicides. mdpi.com | Protoporphyrinogen oxidase (PPO) inhibition. researchgate.netnih.gov |

| Pyridine analogues of bromoxynil | Broadleaf weeds, Amaranthus retroflexus | More potent than bromoxynil on certain species. nih.gov | Photosystem II (PSII) inhibition. nih.gov |

| Pyrimidinedione derivatives | Broadleaf weeds (Zinnia elegans, Abutilon theophrasti) | High efficacy at low application rates. nih.gov | Protoporphyrinogen oxidase (PPO) inhibition. nih.gov |

Antimicrobial and Antifungal Activity